1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine
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Overview
Description
1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine is an organic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or through radical difluoromethylation processes.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-[3-Bromo-5-(methyl)phenyl]pyrrolidine: Similar structure but with a methyl group instead of a difluoromethyl group.
1-[3-Bromo-5-(fluoromethyl)phenyl]pyrrolidine: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-bromo-5-(difluoromethyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-9-5-8(11(13)14)6-10(7-9)15-3-1-2-4-15/h5-7,11H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZHQYQLLTCGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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